N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Ethylation: The quinoline derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the ethylated quinoline derivative with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting the ketone group to a secondary alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or sulfone derivatives.
Reduction: Reduced quinoline derivatives with secondary alcohol groups.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide can be studied for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine
Medically, this compound may be explored for its antimicrobial properties. Sulfonamides have a long history of use as antibiotics, and modifications to their structure can lead to new therapeutic agents with improved efficacy and reduced resistance.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to antimicrobial or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide
Uniqueness
Compared to these similar compounds, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is unique due to the presence of the methoxy and dimethyl groups on the benzene ring. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(12-15(18)6-9-19(22)23)21-27(24,25)17-10-13(2)20(26-4)14(3)11-17/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYSROCRBVNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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